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molecular formula C12H15N3O2S B8649755 5-(3,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(3,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8649755
M. Wt: 265.33 g/mol
InChI Key: ZHPUDNZICKPJAE-UHFFFAOYSA-N
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Patent
US08507538B2

Procedure details

5-(3,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine TDZ INT-2 was synthesized in a similar manner as 5-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorobenzonitrile TDZ INT-1 using 3,4-diethoxybenzoic acid. LCMS-ESI (m/z) calculated for C12H15N3O2S: 265.3; found 266.1. [M+H]+, tR=2.58 min. 1H NMR (400 MHz, DMSO) δ 7.45-7.31 (m, 1H), 7.23 (dd, J=8.3, 2.1 Hz, 1H), 7.06 (d, J=8.4 Hz, 1H), 4.31-3.94 (m, 4H), 3.4 (s, 2H), 1.42 (qd, J=6.8, 3.3 Hz, 6H).
Name
5-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6]C(C2C=CC(F)=C(C=2)C#N)=[N:4][N:3]=1.[CH2:16]([O:18][C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][C:27]=1[O:28][CH2:29][CH3:30])[C:22](O)=O)[CH3:17]>>[CH2:16]([O:18][C:19]1[CH:20]=[C:21]([C:22]2[S:6][C:2]([NH2:1])=[N:3][N:4]=2)[CH:25]=[CH:26][C:27]=1[O:28][CH2:29][CH3:30])[CH3:17]

Inputs

Step One
Name
5-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=C(S1)C=1C=CC(=C(C#N)C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)O)C=CC1OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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